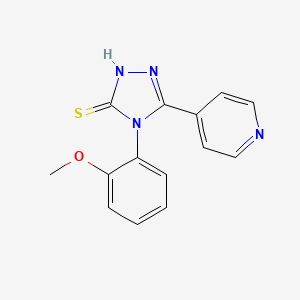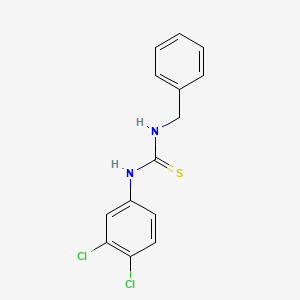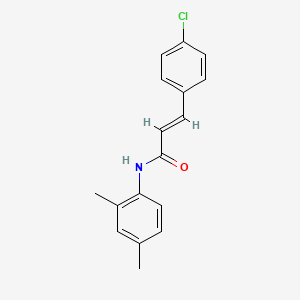![molecular formula C19H20N4O2 B5532470 1-(2-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5532470.png)
1-(2-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds structurally related to 1-(2-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-4-carboxamide, often involves condensation followed by cyclization. Common reagents used for the synthesis of pyrazole and its derivatives include phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These protocols offer convenient strategies for annelating different heterocyclic nuclei with bioactive pyrazoles, extending the categories of heterocyclic systems and providing valuable information for designing more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Molecular Structure Analysis
Pyrazole and its derivatives, including the compound , are known for their versatile biological activities. The pyrazole moiety serves as a pharmacophore, playing a crucial role in many biologically active compounds. It is used extensively as a synthons in organic synthesis and exhibits a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The structural analysis and understanding of pyrazole derivatives provide insights into their potential therapeutic applications and the development of new drugs with improved efficacy and selectivity (Dar & Shamsuzzaman, 2015).
Chemical Reactions and Properties
Enaminones, structurally similar to pyrazole derivatives, play a critical role as foundational units in synthesizing numerous bioactive heterocyclic compounds. These derivatives exhibit various therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, antidepressant, and antiviral properties. The reactivity of enaminones with nitrogen-based nucleophiles generates a wide range of bioactive fused heterocyclic compounds, showcasing the chemical diversity and potential of pyrazole-based structures in drug development (Farghaly et al., 2023).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their application in pharmaceutical formulations. These properties are influenced by the compound's molecular structure, specifically the functional groups attached to the pyrazole core. Understanding the physical properties is essential for optimizing the compound's bioavailability and therapeutic efficacy.
Chemical Properties Analysis
Pyrazole derivatives exhibit a range of chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo multiple chemical transformations. These chemical properties are foundational for exploring the compound's potential in synthesizing new drugs and developing targeted therapies for various diseases.
References
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine and Radiation Therapy, 6.
- Farghaly, T., Alosaimy, A. M., Al-Qurashi, N., Masaret, G. S., & Abdulwahab, H. (2023). The most recent compilation of reactions of enaminone derivatives with various amine derivatives to generate biologically active compounds. Mini Reviews in Medicinal Chemistry.
properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-18-10-3-2-9-17(18)23-14-15(13-22-23)19(24)21-12-6-8-16-7-4-5-11-20-16/h2-5,7,9-11,13-14H,6,8,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVITRZJGRDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5532387.png)

![3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5532400.png)

![5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone](/img/structure/B5532417.png)


![6-methoxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5532432.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5532450.png)


![2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)
![1-naphthaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5532476.png)